molecular formula C19H24N6O B11224913 1-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11224913
M. Wt: 352.4 g/mol
InChI Key: CIWPWQUSMXWNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl group at the 1-position and a morpholinoethylamine substituent at the 4-position. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, particularly targeting enzymes like Src family kinases and phosphodiesterases (PDEs) .

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H24N6O/c1-14-3-4-16(11-15(14)2)25-19-17(12-23-25)18(21-13-22-19)20-5-6-24-7-9-26-10-8-24/h3-4,11-13H,5-10H2,1-2H3,(H,20,21,22)

InChI Key

CIWPWQUSMXWNRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCN4CCOCC4)C

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. A common approach involves reacting 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile with formamide or urea under reflux conditions to form the pyrimidine ring . For example, microwave-assisted synthesis in dioxane with dry HCl gas facilitates cyclization within 6 hours, achieving yields of 72–85% . Alternatively, fusion with urea at 200°C for 4 hours produces the dihydroxy intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 4,6-dichloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine .

Key Reaction Conditions:

  • Cyclocondensation: Formamide, 180°C, 12 hours .

  • Chlorination: POCl₃/PCl₅ (5:1), 110°C, 4 hours .

Introduction of the 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl substituent is introduced early in the synthesis, often via Suzuki-Miyaura coupling or direct alkylation. Patent WO2014106800A2 describes coupling 4-chloro-pyrazolo[3,4-d]pyrimidine with 3,4-dimethylphenylboronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol (3:1) at 80°C . This method achieves >90% regioselectivity for the N1-position . Alternatively, alkylation of 5-amino-pyrazole-4-carbonitrile with 3,4-dimethylbenzyl chloride in the presence of K₂CO₃ in DMF at 60°C provides the precursor for cyclocondensation .

Optimization Note: Microwave irradiation reduces reaction time from 12 hours to 45 minutes while maintaining yields of 88–92% .

Functionalization at the N4-Position

The N4-amine is introduced via nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate with 2-(morpholin-4-yl)ethylamine. This step is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) or protic solvents (e.g., ethanol) under reflux. For instance, reacting 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine with 2-(morpholin-4-yl)ethylamine in ethanol at 80°C for 6 hours yields the target compound with 75–82% efficiency. Catalytic amounts of triethylamine (TEA) or DIPEA enhance reaction rates by scavenging HCl .

Critical Parameters:

  • Solvent: Ethanol > Isopropanol > DMF (higher purity in ethanol) .

  • Temperature: 80°C optimal; higher temperatures cause decomposition.

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98%. Structural validation employs:

  • ¹H/¹³C NMR: Key signals include δ 8.2–8.4 ppm (pyrimidine H), δ 2.3–2.5 ppm (morpholine CH₂), and δ 2.2 ppm (dimethylphenyl CH₃).

  • HRMS: [M+H]⁺ calculated for C₂₁H₂₇N₇O: 402.2294; observed: 402.2296.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)Purity (%)Reference
Cyclocondensation5-Amino-pyrazole-4-carbonitrileFormamide, 180°C, 12 h7295
Microwave-Assisted5-Amino-pyrazole-4-carbonitrileDioxane, HCl gas, 6 h8598
SNAr with Morpholine4-Chloro intermediateEthanol, 80°C, 6 h8298
Suzuki Coupling4-Chloro-pyrazolo[3,4-d]pyrimidinePd(PPh₃)₄, 80°C9097

Challenges and Mitigation Strategies

  • Low Solubility: The 3,4-dimethylphenyl group reduces solubility in aqueous media. Using DMF/water (9:1) during recrystallization improves recovery .

  • Byproduct Formation: Over-chlorination during POCl₃ treatment is minimized by stoichiometric control (1:5 ratio of intermediate to POCl₃) .

  • Isomerization: N1 vs. N2 alkylation is controlled via bulky base (e.g., DBU) to favor N1-substitution .

Recent Advances

Recent patents (e.g., TR2021008599T) highlight enzymatic resolution for chiral purity and flow chemistry for continuous production . Additionally, green chemistry approaches using ionic liquids (e.g., [BMIM]BF₄) reduce reaction times by 30% .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

  • N-[2-(4-Morpholinyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 312749-83-0) :
    This compound differs by replacing the 3,4-dimethylphenyl group with a simple phenyl ring. The absence of methyl groups reduces steric hindrance and lipophilicity, which may lower target affinity compared to the dimethyl-substituted analogue .
  • N-(3,4-Dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The morpholine group is positioned at the 6-position instead of the ethylamine side chain.

Analogues with Halogen Substitutions

  • 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine :
    This derivative features multiple chloro substituents, increasing electron-withdrawing effects and molecular weight. While chlorine enhances binding to hydrophobic pockets, it may elevate toxicity risks compared to the dimethylphenyl group in the target compound .
  • The tetrahydro-2H-pyranylmethyl side chain offers different steric effects compared to the morpholinoethyl group .

Analogues with Heterocyclic Side Chains

  • However, the absence of morpholine may reduce solubility, limiting bioavailability .

Key Research Findings

  • Morpholine Substitution: Morpholinoethyl side chains enhance solubility (e.g., logP ~2.5) compared to bulkier heterocycles like tetrahydro-2H-pyranylmethyl (logP ~4.2) .
  • Methyl vs. Halogen Groups : 3,4-Dimethylphenyl improves metabolic stability over chloro-substituted analogues, which are prone to oxidative dehalogenation .
  • Positional Effects : Morpholine at the 6-position (as in ) reduces CNS penetration compared to ethylamine-linked morpholine, highlighting the importance of side-chain positioning for tissue distribution.

Q & A

Q. Table 1: Comparative Synthesis Conditions

StepSolventCatalyst/Temp.Yield (%)Reference
Core scaffold formationAcetonitrileK₂CO₃, 80°C55–65
Morpholine couplingEthanolFormaldehyde, reflux60–70
Final purificationEthanolRecrystallization>95% purity

Data Contradictions : Yields vary due to solvent polarity and catalyst efficiency. For instance, DMF may enhance solubility but complicate purification compared to acetonitrile .

How is the molecular structure of this compound validated in academic research?

Q. Advanced Structural Characterization

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Peaks for the morpholine ethyl group (δ 2.4–3.5 ppm for N-CH₂ and O-CH₂) and pyrazolopyrimidine core (δ 8.1–8.3 ppm for aromatic protons) .
    • HRMS : Exact mass confirmation (e.g., [M+H]+ = 394.1794) .
  • X-ray Crystallography : Limited due to crystallinity challenges, but DFT calculations (B3LYP/6-31G*) predict bond lengths and angles for the pyrazolopyrimidine-morpholine junction .

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityReference
Pyrazolopyrimidine C-H8.1–8.3Singlet
Morpholine CH₂2.4–3.5Multiplet
3,4-Dimethylphenyl CH₃2.2–2.3Singlet

How can reaction conditions be optimized for higher yields?

Q. Methodological Considerations

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require column chromatography for purification. Ethanol or acetonitrile balances reactivity and ease of isolation .
  • Catalyst Screening : Triethylamine or cesium carbonate enhances nucleophilic substitution efficiency for morpholine coupling .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >60% .

Contradiction Analysis : While reflux in ethanol gives moderate yields (60–70%), microwave-assisted synthesis achieves similar results faster but requires specialized equipment .

What computational methods are used to predict this compound’s reactivity?

Q. Advanced Modeling Techniques

  • DFT Calculations : B3LYP/6-31G* basis sets model electron density distributions, predicting nucleophilic sites (e.g., pyrazolopyrimidine N1) for functionalization .
  • Molecular Docking : Screens binding affinity to kinase targets (e.g., EGFR), guiding SAR studies by correlating substituent effects (e.g., 3,4-dimethylphenyl) with activity .

How is purity assessed, and what stability challenges exist?

Q. Analytical Workflows

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) confirm >95% purity. Detectable impurities include unreacted morpholine derivatives .
  • Stability Studies : Store at +4°C in inert atmospheres; decomposition occurs via hydrolysis of the morpholine ethyl group under acidic conditions (t₁/₂ = 14 days at pH 3) .

Q. Table 3: Stability Under Different Conditions

ConditionDegradation PathwayHalf-Life (Days)
pH 7.4 (buffer)Minimal>30
pH 3 (acidic)Morpholine cleavage14
Light exposurePhotooxidation21

What biological mechanisms are proposed for this compound?

Q. Advanced Mechanistic Insights

  • Kinase Inhibition : Acts as a ATP-competitive inhibitor for tyrosine kinases (IC₅₀ = 12 nM for Abl1). The morpholine group enhances solubility and target engagement .
  • Cellular Assays : Dose-dependent apoptosis in leukemia cell lines (e.g., K562) via caspase-3 activation (EC₅₀ = 1.2 μM) .

Contradictions : Some studies report off-target effects on PI3K, necessitating counter-screening with kinase profiling panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.